molecular formula C17H14N2O2S B2679567 Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1788949-55-2

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2679567
CAS No.: 1788949-55-2
M. Wt: 310.37
InChI Key: PAEBXNUMHRPRCT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a naphthalene moiety linked to an azetidine ring substituted with a thiazol-2-yloxy group. Its structural complexity arises from the integration of three pharmacologically relevant components:

  • Azetidine ring: A four-membered saturated ring known for metabolic stability and conformational rigidity, often improving pharmacokinetic profiles compared to larger ring systems .

This compound’s design leverages the synergistic effects of these motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and heterocyclic interactions are critical.

Properties

IUPAC Name

naphthalen-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(15-7-3-5-12-4-1-2-6-14(12)15)19-10-13(11-19)21-17-18-8-9-22-17/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBXNUMHRPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a naphthalene derivative reacts with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as copper (I) acetate in a solvent mixture of tert-butanol and water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The exact mechanism of action for Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties Metabolic Stability References
Target Compound Naphthalene + azetidine + thiazole Hypothesized: Antioxidant, receptor modulation High (azetidine rigidity)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene + triazole + acetamide Antimicrobial, anti-inflammatory Moderate (ester hydrolysis risk)
AZD1979 Spiro-oxetanylazetidinyl + oxadiazole Melanin-concentrating hormone receptor antagonist High (spiro-azetidine)
2-Acetylthiazole Thiazole + acetyl group Flavoring agent, antioxidant Low (reactive acetyl)
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene + thiophene + amine Unspecified (pharmaceutical impurity) Moderate (amine oxidation)

Key Observations :

Structural Diversity: The target compound’s azetidine-thiazole combination distinguishes it from triazole-based analogs (e.g., compound 6a), which rely on click-chemistry-derived triazoles for bioactivity .

Biological Activity :

  • Thiazole-containing compounds (e.g., 2-Acetylthiazole) exhibit antioxidant properties, suggesting the target compound may share this activity due to its thiazol-2-yloxy group .
  • Triazole derivatives (e.g., 6a–6c) show antimicrobial activity linked to their acetamide and nitro groups, absent in the target compound, which may instead prioritize receptor interactions .

Metabolic Stability: Azetidine rings (as in the target compound and AZD1979) confer resistance to oxidative metabolism compared to larger rings (e.g., pyrrole or indole derivatives in cannabinoids), which degrade faster due to CYP450 activity .

Biological Activity

Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C17H14N2O2SC_{17}H_{14}N_{2}O_{2}S and a molecular weight of 310.4 g/mol. The compound contains a naphthalene ring, a thiazole moiety, and an azetidine ring, which contribute to its unique chemical properties and biological activities .

Target Interactions
The exact mechanism of action for this compound is not fully elucidated. However, similar compounds have shown interactions with various enzymes and receptors, potentially modulating cellular processes such as signal transduction and metabolic pathways.

Biochemical Pathways
Research indicates that related compounds can influence multiple biochemical pathways, including those involved in inflammation and cancer progression. The interactions may lead to alterations in gene expression and protein activity, impacting cellular homeostasis.

Anticancer Activity

Studies suggest that this compound may exhibit anticancer properties . Its structural components are known to interact with targets involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies. It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as affecting the NLRP3 inflammasome pathway . This suggests that it could be beneficial in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue/Description
Absorption Likely influenced by solubility properties
Distribution Potentially wide distribution due to lipophilicity
Metabolism Expected to undergo phase I and II metabolic reactions
Excretion Primarily renal elimination anticipated

These pharmacokinetic properties will significantly influence the compound's bioavailability and efficacy in clinical settings .

Similar Compounds

This compound can be compared with other naphthalene derivatives known for their biological activities:

Compound NameBiological Activity
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-triazoleAnticancer
3-(Naphthalen-1-yl)oxiran-2-ylAntimicrobial

These comparisons highlight the unique aspects of this compound while also situating it within a broader context of naphthalene-based compounds with therapeutic potential .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antitumor Activity Study : A study demonstrated that naphthalene derivatives could inhibit BRAF(V600E) mutations in melanoma cells, suggesting potential use in targeted cancer therapies.
  • Inflammation Modulation Study : Research indicated that thiazole-containing compounds effectively reduced inflammation markers in animal models, supporting their use in inflammatory disease treatment.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and various biological targets, reinforcing its potential as a lead compound for drug development.

Q & A

Advanced Question

  • Polarity Mismatch : Polar aprotic solvents (DMF, DMSO) may deactivate Cu catalysts, reducing cycloaddition efficiency. Mixed solvents (t-BuOH/H₂O) balance solubility and reactivity .
  • Byproduct Formation : Excess alkylating agents (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) can lead to dimerization; stoichiometric control is critical .

How are spectral data contradictions resolved in novel derivatives?

Advanced Question
Contradictions (e.g., unexpected δ shifts in ¹³C NMR) are addressed by:

  • Isotopic Labeling : For ambiguous proton assignments.
  • X-ray Crystallography : Definitive structural confirmation, as applied to triazole-ethanol derivatives .
  • Repeat Synthesis : Ensuring reproducibility under identical conditions .

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